molecular formula C27H26N6O7S B2949803 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide CAS No. 1380234-82-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide

Cat. No.: B2949803
CAS No.: 1380234-82-1
M. Wt: 578.6
InChI Key: GNPCYBKWSKZCSH-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the benzodioxole ring, followed by the introduction of the pyrazole and quinazolinone moieties. The final step involves the coupling of these intermediates to form the target compound. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.

    Medicine: Its unique structure could make it a candidate for therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide: shares similarities with other compounds containing benzodioxole, pyrazole, and quinazolinone moieties.

    Dichloroaniline: A compound with a simpler structure but similar functional groups.

    (3-Chloropropyl)trimethoxysilane: Another compound with distinct functional groups but used in similar applications.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups in a single molecule

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O7S/c1-15-7-23(32-31-15)30-25(35)12-41-27-29-18-10-22-21(39-14-40-22)9-17(18)26(36)33(27)6-2-3-24(34)28-11-16-4-5-19-20(8-16)38-13-37-19/h4-5,7-10H,2-3,6,11-14H2,1H3,(H,28,34)(H2,30,31,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPCYBKWSKZCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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